molecular formula C15H12F2N6S B11044019 3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044019
M. Wt: 346.4 g/mol
InChI Key: CUCHKMAKLZWFBL-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: This step often involves the reaction of thiosemicarbazides with carbon disulfide or similar reagents.

    Attachment of the Pyrazole Ring: The final step usually involves the condensation of the intermediate compounds with pyrazole derivatives under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the triazole and thiadiazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atoms on the phenyl ring and the methyl groups on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and interacting with biological targets, making it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are particularly interested in its ability to modulate specific molecular pathways involved in disease processes.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-difluorophenyl)-1H-pyrazole
  • 6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-triazole
  • 1,2,4-thiadiazole derivatives

Uniqueness

Compared to similar compounds, 3-(2,5-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of functional groups. This combination enhances its reactivity and potential for diverse applications. Its structural complexity also allows for more specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12F2N6S

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-(1,3,5-trimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12F2N6S/c1-7-12(8(2)22(3)20-7)14-21-23-13(18-19-15(23)24-14)10-6-9(16)4-5-11(10)17/h4-6H,1-3H3

InChI Key

CUCHKMAKLZWFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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